N'-(1-benzylpiperidin-3-yl)-N'-methyl-N-propylbutanediamide
Description
N’-(1-benzylpiperidin-3-yl)-N’-methyl-N-propylbutanediamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine moieties are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .
Properties
IUPAC Name |
N'-(1-benzylpiperidin-3-yl)-N'-methyl-N-propylbutanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-3-13-21-19(24)11-12-20(25)22(2)18-10-7-14-23(16-18)15-17-8-5-4-6-9-17/h4-6,8-9,18H,3,7,10-16H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFQZIZXMMRBBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-benzylpiperidin-3-yl)-N’-methyl-N-propylbutanediamide typically involves the formation of the piperidine ring followed by functionalization. One common method includes the hydrogenation of N-(1-benzylpiperidin-3-yl)enamides using rhodium-catalyzed asymmetric hydrogenation . This method provides enantioenriched 3-aminopiperidine derivatives with high selectivity and yield.
Industrial Production Methods
Industrial production of piperidine derivatives often involves multicomponent reactions, cyclization, and annulation processes. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the desired compounds .
Chemical Reactions Analysis
Types of Reactions
N’-(1-benzylpiperidin-3-yl)-N’-methyl-N-propylbutanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted piperidine derivatives .
Scientific Research Applications
N’-(1-benzylpiperidin-3-yl)-N’-methyl-N-propylbutanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Mechanism of Action
The mechanism of action of N’-(1-benzylpiperidin-3-yl)-N’-methyl-N-propylbutanediamide involves its interaction with specific molecular targets. For instance, it acts as a potent, selective, and reversible inhibitor of butyrylcholinesterase, an enzyme involved in cholinergic neurotransmission. By inhibiting this enzyme, the compound can improve memory, cognitive functions, and learning abilities .
Comparison with Similar Compounds
Similar Compounds
N-((1-benzylpiperidin-3-yl)methyl)-N-(2-methoxyethyl)naphthalene-2-sulfonamide: This compound also inhibits butyrylcholinesterase and has similar therapeutic applications.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid with antiproliferative effects on cancer cells.
Uniqueness
N’-(1-benzylpiperidin-3-yl)-N’-methyl-N-propylbutanediamide is unique due to its specific structure and high selectivity for butyrylcholinesterase inhibition. This selectivity makes it a promising candidate for the development of drugs targeting neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
